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The table below summarizes the binding affinity data for selected high-affinity 3-amino chromane ligands

from a 2020 study [1]. The (3R,4R) enantiomeric series consistently showed higher affinity and selectivity

over related targets like TMEM97 (σ2) and 5-HT2B receptors.

Compound
ID

Core Structure &
Stereochemistry

R Group (Ether
Substituent)

σ1R
Ki
(nM)

σ1R
pKi

TMEM97
(σ2) Ki
(nM)

5-HT2B
Ki (nM)

(3R,4R)-3a 3-Amino-chromane
(3R,4R)

Benzyl 2.1 8.7 75 >10,000

(3R,4R)-3n 3-Amino-chromane
(3R,4R)

Cyclohexylmethyl 1.5 8.8 46 >10,000

(3R,4R)-3o 3-Amino-chromane
(3R,4R)

Phenethyl 2.6 8.6 314 >10,000

(3S,4S)-3a 3-Amino-chromane
(3S,4S)

Benzyl 110 7.0 430 400

Key Structure-Activity Relationship (SAR) Insights [1]:
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Stereochemistry is critical: The (3R,4R) absolute stereochemistry on the 3-amino-chromane core

is a key determinant for high σ1R affinity and selectivity over TMEM97.
Lipophilic groups enhance affinity: Incorporating lipophilic substituents like cyclohexylmethyl (3n)

or benzyl (3a) at the ether linkage results in very high affinity (Ki = 1.5-2.1 nM).
Enantiomeric superiority: The (3R,4R) enantiomers universally demonstrate superior binding

profiles compared to their (3S,4S) counterparts, which have significantly weaker σ1R affinity and
poorer selectivity.

Experimental Protocols for Cited Data

For reproducibility, here are the detailed methodologies used in the key study providing the data [1].

1. Receptor Binding Assay

Objective: To determine the binding affinity (Ki) and potency (pKi) of test ligands for the human σ1
receptor.

Protocol:
Conducted by: The Psychoactive Drug Screening Program (PDSP).

Receptor Source: Cloned human σ1 receptors.
Radioligand: Not specified in the excerpt, but a common radioligand for σ1R is [³H]-(+)-

pentazocine [2].
Procedure:

A primary screen was performed with test ligands at a 10 µM concentration.
Compounds that displaced more than 50% of the bound radioligand in the primary

screen were advanced to a full competition binding assay to determine their Ki and pKi
values.

Data Analysis: Ki values were determined from triplicate measurements in a single experiment,
with error values reflecting the sigmoidal curve fit.

2. Selectivity Profiling

Objective: To evaluate selectivity for σ1R over the σ2 receptor (TMEM97) and the antitarget 5-HT2B
receptor.

Protocol:
The same binding assay protocol was applied in parallel against cloned human TMEM97 and 5-

HT2B receptors.
Affinity for the 5-HT2B receptor is a critical safety marker, as activation can lead to valvulopathy.

3. Chemical Synthesis and Characterization
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Synthesis: The 36 target pyrrolidine compounds ( (3R,4R)- and (3S,4S)-3a–r ) were

synthesized from a common 3-amino-chromane intermediate. The key steps involved semi-
preparative HPLC for enantiomeric resolution and subsequent etherification for diversification [1].

Purity Analysis: The chemical purity of all final analogues was confirmed by reverse-phase HPLC,
with all compounds demonstrating >90% UV area percentage purity at 220 nm [1].

Sigma-1 Receptor Ligand Binding and Signaling

To contextualize the experimental data, the following diagram illustrates the sigma-1 receptor's role as a key

modulator of cellular stress response, which underpins its therapeutic relevance.
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This diagram illustrates the mechanism by which high-affinity σ1R ligands exert their effects [3] [4] [5]:

Ligand Binding: Compounds like the 3-amino chromane derivatives bind to σ1R, often acting as
agonists.

Receptor Activation: Ligand binding causes σ1R to dissociate from its inhibitory partner, glucose-
related protein 78 (BiP) [3].

Cellular Modulation: The activated σ1R translocates to functional microdomains like the
Mitochondria-Associated Membrane (MAM), where it regulates key processes such as calcium

signaling via the inositol triphosphate receptor (IP3R), mitochondrial energy production, and the
response to endoplasmic reticulum (ER) stress [3] [4].

Therapeutic Outcome: The coordinated modulation of these processes leads to downstream
neuroprotective effects, which are the target for therapeutic development in neurodegenerative

diseases [3].

Key Takeaways for Researchers

Potent and Selective Scaffold: The 3-amino chromane scaffold can yield highly potent and selective
σ1R ligands, with the (3R,4R)-3n analogue (cyclohexylmethyl) showing the highest affinity (Ki = 1.5

nM) in the dataset [1].
Strategic Optimization Levers: Focus on the (3R,4R) enantiomer and incorporate lipophilic, bulky

groups at the ether position for optimal affinity and σ1/TMEM97 selectivity [1].
Relevant Biological Context: The nanomolar affinity of these compounds is significant because σ1R

activation modulates core cellular homeostatic mechanisms, supporting its potential for treating
neurodegenerative diseases, neuropathic pain, and other CNS disorders [1] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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ki]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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